

# An In-depth Technical Guide to 6-(Trifluoromethyl)isoquinolin-1(2H)-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-(trifluoromethyl)isoquinolin-1(2H)-one

Cat. No.: B1416627

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **6-(trifluoromethyl)isoquinolin-1(2H)-one**, targeted towards researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**6-(Trifluoromethyl)isoquinolin-1(2H)-one** is a heterocyclic organic compound featuring an isoquinolinone core. The key characteristic of this molecule is the trifluoromethyl (-CF<sub>3</sub>) group substituted at the 6-position of the isoquinoline ring. The presence of the trifluoromethyl group can significantly enhance properties such as lipophilicity and metabolic stability, making it an attractive scaffold in medicinal chemistry.

The compound exists in tautomeric forms, including 6-(trifluoromethyl)isoquinolin-1-ol.

Table 1: Physicochemical Properties of **6-(Trifluoromethyl)isoquinolin-1(2H)-one**

Property	Value	Reference
CAS Number	1184916-59-3	[1][2]
Molecular Formula	C10H6F3NO	[1]
Molecular Weight	213.156 g/mol	[1]
IUPAC Name	6-(trifluoromethyl)isoquinolin-1(2H)-one	[1]
Synonyms	6-(trifluoromethyl)-2H-isoquinolin-1-one	[1]

A related compound, 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS Number: 1365760-11-7), has a molecular formula of C10H8F3NO and a molecular weight of 215.17 g/mol .[3]

## Experimental Protocols: Synthesis

The synthesis of trifluoromethyl-substituted isoquinolinediones can be achieved through various modern organic chemistry methods. A plausible synthetic approach involves a visible-light-induced trifluoromethylarylation/1,4-aryl shift/desulfonylation cascade reaction.

General Protocol for the Synthesis of Trifluoromethyl-Substituted Isoquinolinediones:

- **Starting Materials:** An appropriately substituted N-phenyl-N-(phenylsulfonyl)methacrylamide and a trifluoromethyl source (e.g., CF<sub>3</sub>SO<sub>2</sub>Cl) are used.
- **Reaction Setup:** The reaction is typically carried out in a suitable solvent under an inert atmosphere.
- **Initiation:** A photocatalyst is excited by visible light, which then initiates a radical reaction with the trifluoromethyl source.
- **Radical Addition and Cyclization:** The generated trifluoromethyl radical adds to the alkene of the methacrylamide. This is followed by an intramolecular cyclization to form the isoquinolinedione ring system.

- Aryl Migration and Desulfonylation: A subsequent 1,4-aryl migration and desulfonylation step yields the final product.
- Purification: The crude product is purified using standard techniques such as column chromatography to afford the desired trifluoromethyl-substituted isoquinolinedione.

This method provides an efficient route to these compounds under relatively mild conditions.<sup>[4]</sup> Another approach for related structures involves a one-pot tandem cyclization/[3+2] cycloaddition reaction of N'-(2-alkynylbenzylidene)hydrazides with ethyl 4,4,4-trifluorobut-2-ynoate, which can be catalyzed by silver triflate or mediated by an electrophile.<sup>[5][6]</sup>

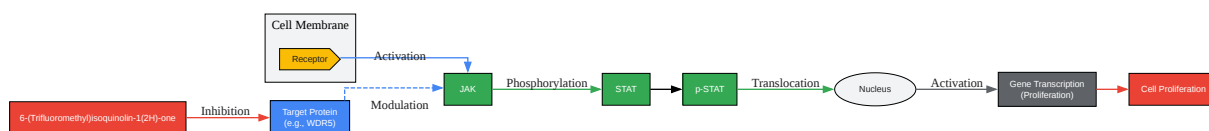
## Potential Biological Activities and Signaling Pathways

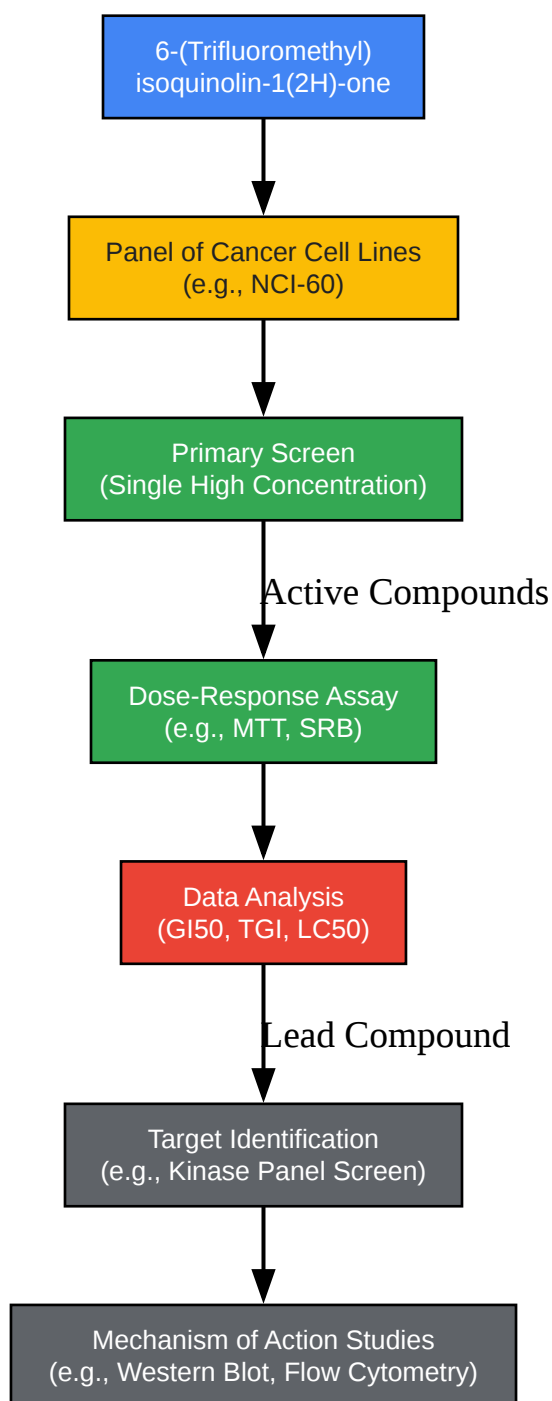
Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.<sup>[5]</sup> Derivatives of the isoquinolin-1(2H)-one core have been investigated for their potential as anticancer, antimicrobial, and neuropharmacological agents.<sup>[3][7]</sup>

The trifluoromethyl group is a key feature that can enhance the biological activity of a molecule. For instance, the related compound, 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, has been identified as a potent inhibitor of the WDR5 WIN-site.<sup>[3]</sup> WDR5 is a protein involved in the assembly of histone methyltransferase complexes, which play a crucial role in gene regulation and are implicated in cancer.

Inhibition of such targets can modulate downstream signaling pathways. Key signaling pathways that are often implicated in the biological activities of such small molecules include the JAK/STAT, MEK/ERK, and PI3K/AKT pathways.<sup>[8]</sup> These pathways are critical in controlling cell growth, proliferation, and metabolism.<sup>[9]</sup> For example, the JAK/STAT pathway is often activated by cytokines and is central to the immune response and cell proliferation.<sup>[10]</sup>

Below is a diagram illustrating a hypothetical signaling pathway that could be modulated by an inhibitor like **6-(trifluoromethyl)isoquinolin-1(2H)-one**, leading to an anti-proliferative effect.





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- To cite this document: BenchChem. [An In-depth Technical Guide to 6-(Trifluoromethyl)isoquinolin-1(2H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1416627#6-trifluoromethyl-isoquinolin-1-2h-one-chemical-structure]

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